(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione
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Overview
Description
(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione is a complex organic compound that belongs to the class of steroids Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Addition of acetyl groups to hydroxyl groups.
Oxidation and Reduction: Specific oxidation and reduction reactions to achieve the desired functional groups.
Cyclization: Formation of the characteristic steroid ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acetylating agents: Acetic anhydride, acetyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex steroids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of (11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Corticosteroids: Compounds with similar structures and functions, used in anti-inflammatory treatments.
Anabolic Steroids: Compounds that promote muscle growth and are structurally related to (11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione.
Uniqueness
What sets this compound apart is its specific structural features and the unique combination of functional groups, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C23H28O7 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[2-oxo-2-[(8R,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H28O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-9,15,17-18,20,26-27,29H,4-5,10-11H2,1-3H3/t15-,17-,18+,20+,21-,22-,23-/m0/s1 |
InChI Key |
JDZQPNMMHWBKCV-GMUYWZDJSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |
Origin of Product |
United States |
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